molecular formula C6H11ClO4S B273716 METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE

METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE

Cat. No.: B273716
M. Wt: 214.67 g/mol
InChI Key: RYFXRNARKYBQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is an organic compound with the molecular formula C6H11ClO4S It is a sulfonate ester that contains a chlorinated ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methanol in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of methyl 3-[(2-chloroethyl)sulfonyl]propanoate often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution: Products include various substituted sulfonate esters.

    Oxidation: Sulfone derivatives are the primary products.

    Reduction: The main product is the corresponding alcohol.

Scientific Research Applications

METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorinated ethyl group is particularly reactive, making it a useful intermediate in various chemical processes. The sulfonate group can also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)propanoate
  • Ethyl 3-[(2-chloroethyl)sulfonyl]propanoate
  • Methyl 3-[(2-bromoethyl)sulfonyl]propanoate

Uniqueness

METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is unique due to its specific combination of a chlorinated ethyl group and a sulfonate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further distinguishes it from similar compounds.

Properties

Molecular Formula

C6H11ClO4S

Molecular Weight

214.67 g/mol

IUPAC Name

methyl 3-(2-chloroethylsulfonyl)propanoate

InChI

InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3

InChI Key

RYFXRNARKYBQNB-UHFFFAOYSA-N

SMILES

COC(=O)CCS(=O)(=O)CCCl

Canonical SMILES

COC(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

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